molecular formula C7H8O<br>CH3C6H4OH<br>C7H8O B100701 m-Cresol compd. with p-cresol (2:1) CAS No. 15831-10-4

m-Cresol compd. with p-cresol (2:1)

Cat. No. B100701
CAS RN: 15831-10-4
M. Wt: 324.4 g/mol
InChI Key: RLSSMJSEOOYNOY-UHFFFAOYSA-N
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Description

M-Cresol compd. with p-cresol (2:1) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a mixture of two different types of cresols, which are organic compounds that have a phenol group attached to a methyl group. The m-cresol compd. with p-cresol (2:1) compound has been synthesized using various methods, and has been extensively studied for its potential applications in different fields.

Scientific Research Applications

Electrochemical Incineration

m-Cresol, along with its isomers, has been studied for electrochemical incineration. A study using a boron-doped diamond (BDD) anode showed effective degradation of m-cresol in aqueous solutions, leading to overall mineralization. This research highlights the potential of electrochemical processes for treating cresol-containing wastewater (Flox et al., 2009).

Mosquito Behavior Influence

In the field of entomology, research has shown that m-cresol, in the presence of p-cresol, acts as a deterrent for the oviposition of Aedes aegypti mosquitoes. This finding suggests potential applications in controlling mosquito breeding and associated diseases (Afify & Galizia, 2014).

Fenton Oxidation Process

The Fenton oxidation process has been utilized for treating wastewater containing cresols, including m-cresol. This method demonstrates high degradation efficiency, suggesting its effectiveness in industrial wastewater treatment (Kavitha & Palanivelu, 2005).

Hydrodeoxygenation Catalysts

Studies on hydrodeoxygenation of m-cresol have explored the role of different catalysts. Research on Pd catalysts supported on SiO2 and ZrO2 shows significant selectivity variations in the hydrodeoxygenation process, indicating the potential for tailored catalyst design for specific chemical reactions (de Souza et al., 2014).

Environmental and Biological Impact

Studies have been conducted on the interaction of m-cresol with biological systems and the environment. One research highlights m-cresol's ability to influence lipid bilayers in membrane models and living neurons, which is crucial in understanding its effects in pharmaceutical formulations (Paiva et al., 2016).

properties

CAS RN

15831-10-4

Product Name

m-Cresol compd. with p-cresol (2:1)

Molecular Formula

C7H8O
CH3C6H4OH
C7H8O

Molecular Weight

324.4 g/mol

IUPAC Name

3-methylphenol;4-methylphenol

InChI

InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;2*1-6-3-2-4-7(8)5-6/h3*2-5,8H,1H3

InChI Key

RLSSMJSEOOYNOY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O

Canonical SMILES

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O

boiling_point

397 °F at 760 mm Hg (NTP, 1992)
202.2 °C
202 °C
397°F

Color/Form

Colorless, yellowish liquid
Colorless to yellow liquid [Note: A solid below 54 degrees F].
Colorless, yellowish or pinkish liquid

density

1.0336 at 68 °F (USCG, 1999)
d224 1.04
1.034 at 20 °C/4 °C
Relative density (water = 1): 1.03
1.028-1.033
1.03

flash_point

187 °F (NTP, 1992)
187 °F (86 °C) (Closed cup)
86 °C (187 °F) - closed cup
86 °C
187°F

melting_point

52.7 °F (NTP, 1992)
11.8 °C
Mp 11-12 °
12.2 °C
11.8°C
11-12 °C
54°F

Other CAS RN

108-39-4

physical_description

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999)
Liquid
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour
Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54°F.]

Pictograms

Corrosive; Acute Toxic

Related CAS

3019-89-4 (hydrochloride salt)

shelf_life

Crystals or liquid darken with exposure to air and light.
Stable under recommended storage conditions.

solubility

10 to 50 mg/mL at 68° F (NTP, 1992)
22700 mg/L (at 25 °C)
0.21 M
22.7 mg/mL at 25 °C
In water, 2.22X10+4 mg/L at 25 °C
Soluble in solutions of fixed alkali hydroxides;  miscible with alcohol, chloroform, ether
Miscible with acetone, benzene, carbon tetrachloride
Soluble in vegetable oils, glycerin and dilute alkai
Solubility in water, g/100ml at 20 °C: 2.4 (moderate)
slightly soluble in water;  soluble in oils
miscible (in ethanol)
2%

synonyms

3-cresol
3-cresol, calcium salt(1:2)
3-cresol, sodium salt
3-methylphenol
m-cresol
meta-cresol
metacresol

vapor_density

3.72 (NTP, 1992) (Relative to Air)
3.72 (Air = 1)
Relative vapor density (air = 1): 3.7

vapor_pressure

0.04 mm Hg at 68 °F ;  1 mm Hg at 126° F (NTP, 1992)
0.11 mmHg
0.11 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 13
(77°F): 0.14 mmHg

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
m-Cresol compd. with p-cresol (2:1)
Reactant of Route 2
m-Cresol compd. with p-cresol (2:1)
Reactant of Route 3
m-Cresol compd. with p-cresol (2:1)
Reactant of Route 4
m-Cresol compd. with p-cresol (2:1)
Reactant of Route 5
m-Cresol compd. with p-cresol (2:1)
Reactant of Route 6
m-Cresol compd. with p-cresol (2:1)

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